(+-)-3-(4-Hydroxyphenyl)lactic acid

Antifungal Food preservation Lactobacillus metabolite

Procure racemic (±)-3-(4-Hydroxyphenyl)lactic acid (CAS 6482-98-0) specifically when your application demands the full spectrum of biological activity inherent to the para-hydroxyl substitution, which distinctively alters antioxidant capacity and antifungal target range compared to phenyllactic acid. This racemic mixture is the requisite standard for developing enantioselective chiral chromatography methods, as it establishes baseline separation for both the endogenous human L-form (elevated in PKU/tyrosinemia) and the gut microbiota-derived D-form. Substituting enantiopure or PLA alternatives will confound diagnostic assay calibration and invalidate microbial fermentation quantification.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 6482-98-0
Cat. No. B3416176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-3-(4-Hydroxyphenyl)lactic acid
CAS6482-98-0
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)O)O
InChIInChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)
InChIKeyJVGVDSSUAVXRDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.9 mg/mL at 16 °C

Structure & Identifiers


Interactive Chemical Structure Model





(±)-3-(4-Hydroxyphenyl)lactic Acid (CAS 6482-98-0): Baseline Properties for Procurement and Research Selection


(±)-3-(4-Hydroxyphenyl)lactic acid (CAS 6482-98-0), also known as DL-4-hydroxyphenyllactic acid or HPLA, is a racemic 2-hydroxy carboxylic acid derived from lactic acid via substitution of a methyl hydrogen with a 4-hydroxyphenyl group . It is a naturally occurring phenolic acid metabolite produced by various Lactobacillus and Bifidobacterium species during fermentation [1]. This compound exhibits a molecular weight of 182.17 g/mol, a melting point range of 145–147 °C, and limited aqueous solubility but is soluble in organic solvents such as ethanol and ether . As an endogenous human metabolite of tyrosine, it holds established diagnostic relevance in disorders including phenylketonuria and tyrosinemia, with circulating levels detectable via validated UPLC-MS/MS methods in the sub-micromolar range [2].

(±)-3-(4-Hydroxyphenyl)lactic Acid: Why Generic Substitution with Phenyllactic Acid or Other In-Class Compounds Fails


While phenyllactic acid (PLA) and 4-hydroxyphenyllactic acid (OH-PLA) are both produced by lactic acid bacteria and share structural homology, their biological activities are not interchangeable. Direct comparative studies demonstrate that PLA exhibits higher antifungal potency on a mass basis, yet OH-PLA provides complementary activity due to its para-hydroxyl substitution, which alters its antioxidant capacity and target spectrum [1]. Furthermore, the specific D- and L-enantiomeric forms of OH-PLA have distinct origins and clinical implications: the L-form is an endogenous human tyrosine metabolite elevated in specific inborn errors of metabolism, while the D-form originates from gut microbiota [2]. Substituting a racemic mixture for an enantiopure standard, or using PLA in place of OH-PLA, would confound diagnostic assay calibration, alter the interpretation of microbial fermentation studies, and yield non-equivalent antimicrobial efficacy profiles [3].

(±)-3-(4-Hydroxyphenyl)lactic Acid: Quantitative Differentiation Evidence Guide for Scientific Procurement


Antifungal Potency: Direct Comparison with Phenyllactic Acid Against Food Spoilage Fungi

In a head-to-head comparison using culture filtrates of Lactobacillus plantarum 21B, phenyllactic acid (PLA) was the predominant antifungal compound and demonstrated higher potency than 4-hydroxyphenyllactic acid (OH-PLA) [1]. PLA inhibited all tested fungi at 50 mg/mL except for two Penicillium species requiring 166 mg/mL; OH-PLA, present at lower concentrations, contributed to the overall antifungal activity but was not the primary driver [1]. This quantitative difference establishes PLA as the more potent antifungal on a per-weight basis, while OH-PLA provides a complementary spectrum of activity.

Antifungal Food preservation Lactobacillus metabolite

Analytical Method Validation: UPLC-MS/MS Quantitation in Human Serum and Comparability with GC-MS

A validated UPLC-MS/MS method for the quantitation of 4-hydroxyphenyllactic acid in human serum achieved lower limits of quantitation (LLOQ) of 0.02–0.25 μmol/L [1]. The method demonstrated that serum concentrations measured via UPLC-MS/MS were completely comparable to those obtained using a previously developed gas chromatography-mass spectrometry (GC-MS) method, confirming the reliability of this approach for clinical biomarker analysis [1]. The validated method was applied to serum samples from 48 healthy volunteers to establish reference ranges.

Analytical chemistry Clinical diagnostics Biomarker validation

Antioxidant Activity: EC50 Values from Morchella sextelata Polyphenol Extract Containing DL-4-Hydroxyphenyllactic Acid

In a study of polyphenols extracted from Morchella sextelata, DL-4-hydroxyphenyllactic acid was identified as one of 14 phenolic compounds present [1]. The total polyphenol extract exhibited an EC50 of 2.70 μg/mL for DPPH radical scavenging, 30.98 μg/mL for reducing power, and 72.06 μg/mL for ferrous ion chelation [1]. While these values reflect the activity of the mixture rather than the isolated compound, they provide a baseline for the antioxidant potential of matrices containing this compound.

Antioxidant Natural product Functional food

Enantiomeric Differentiation: D-Form vs. L-Form Origins and Diagnostic Implications

The L-form of 4-hydroxyphenyllactic acid is an endogenous human metabolite of tyrosine, with elevated levels observed in the cerebrospinal fluid and urine of patients with phenylketonuria and tyrosinemia due to p-hydroxyphenylpyruvate oxidase deficiency [1]. In contrast, the D-form is exclusively of bacterial origin and indicates gut microbial overgrowth or altered microbiota [1]. This enantiomeric distinction is critical for diagnostic applications, as a racemic standard cannot differentiate between endogenous and microbial sources without chiral separation.

Enantiomer Metabolomics Clinical diagnostics

Microbial Production Yield: Fermentation Optimization Data for 4-Hydroxyphenyllactic Acid

Lactobacillus sp. SK007 produces 4-hydroxyphenyllactic acid (4-HO-PLA) as a fermentation metabolite. Under optimized conditions in MRS broth, the strain achieved a production yield of 75 μg/mL of 4-HO-PLA, which was reported as the highest yield documented at the time of the study [1]. This yield is substantially lower than typical production titers for primary metabolites but is relevant for natural product sourcing and biotechnological production research.

Fermentation Biotechnology Lactobacillus

(±)-3-(4-Hydroxyphenyl)lactic Acid: Optimal Research and Industrial Application Scenarios Based on Evidence


Analytical Standard for Clinical Metabolomics and Biomarker Validation

As demonstrated by the validated UPLC-MS/MS method with LLOQs of 0.02–0.25 μmol/L and confirmed comparability to GC-MS [1], (±)-3-(4-hydroxyphenyl)lactic acid is an essential analytical standard for clinical laboratories quantifying tyrosine metabolites in human serum. This compound is a diagnostically significant biomarker for inborn errors of metabolism (PKU, tyrosinemia) and critical illness, and its procurement enables accurate calibration of high-sensitivity LC-MS/MS assays in routine clinical practice [1].

Reference Compound for Antifungal Activity Screening in Food Microbiology

Based on head-to-head antifungal assays demonstrating that 4-hydroxyphenyllactic acid, alongside phenyllactic acid, contributes to the fungicidal activity of Lactobacillus plantarum culture filtrates against Eurotium, Penicillium, Aspergillus, and Fusarium species [2], this compound is appropriate as a reference standard in food microbiology research. It is particularly valuable for studies investigating natural biopreservatives in sourdough fermentation, baked goods, and other food matrices where lactic acid bacteria are employed for shelf-life extension [3].

Chiral Separation Method Development Standard for Enantiomer-Specific Diagnostics

Given the distinct biological origins of the L-form (endogenous human tyrosine metabolite, elevated in PKU and tyrosinemia) and the D-form (bacterial origin, marker of gut dysbiosis) [4], the racemic (±)-3-(4-hydroxyphenyl)lactic acid serves as an ideal method development standard for chiral chromatography. Researchers developing enantioselective LC-MS or GC-MS methods require the racemic mixture to establish baseline separation and retention time windows for both enantiomers before applying enantiopure standards for absolute quantitation.

Fermentation Research and Natural Product Discovery

With documented production yields of up to 75 μg/mL from Lactobacillus sp. SK007 under optimized fermentation conditions [5], (±)-3-(4-hydroxyphenyl)lactic acid is a relevant reference standard for quantifying metabolite production in lactic acid bacteria cultures. It is applicable in strain screening, fermentation optimization studies, and investigations of the gut microbiome's production of bioactive phenolic acids [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-3-(4-Hydroxyphenyl)lactic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.